8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC20157195
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H9N3O2/c1-5-7(9(13)14)12-4-2-3-6(10)8(12)11-5/h2-4H,10H2,1H3,(H,13,14) |
| Standard InChI Key | QWYWQTGRBQOSQD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CC=C(C2=N1)N)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₉H₉N₃O₂, with a molecular weight of 191.19 g/mol. Its IUPAC name, 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, reflects the positions of its functional groups. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC1=C(N2C=CC=C(C2=N1)N)C(=O)O |
| InChI Key | QWYWQTGRBQOSQD-UHFFFAOYSA-N |
| PubChem CID | 82403649 |
| Melting Point | Not fully characterized |
| Solubility | Limited data; polar solvents |
The planar imidazo[1,2-a]pyridine core facilitates π-π stacking interactions with biological targets, while the carboxylic acid group enhances hydrogen-bonding capabilities .
Synthesis and Manufacturing Processes
Classical Synthetic Routes
The synthesis typically begins with 2-aminopyridine and ethyl 2-chloroacetoacetate under reflux conditions in ethanol. This generates ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, which undergoes hydrolysis and subsequent amination to introduce the amino group at position 8 . For example:
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Condensation:
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Hydrolysis:
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Amination:
Yields for these steps range from 27% to 45%, depending on reaction optimization .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to enhance efficiency. For instance, heating 2-aminopyridine derivatives with ethyl 2-bromoacetoacetate at 120°C for 20–30 minutes in ethanol improves yields to 60–75% . This method reduces side reactions and accelerates reaction kinetics.
Physicochemical Properties
Spectral Characterization
Stability and Reactivity
The compound is stable under ambient conditions but may decarboxylate at elevated temperatures. Its pKa is estimated at 5.16, favoring deprotonation in physiological environments .
Applications in Medicinal Chemistry
Scaffold for Drug Design
The compound serves as a precursor for:
Prodrug Development
Ester derivatives, such as ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate, improve bioavailability by masking the carboxylic acid group .
Current Research and Future Directions
Target Identification
Ongoing studies focus on identifying protein targets via molecular docking and crystallography. Preliminary data suggest interactions with ATP-binding cassette transporters .
Synthetic Optimization
Efforts to improve yields include flow chemistry and enzymatic catalysis . A recent patent (US4450164A) describes halogenated derivatives with enhanced bioactivity .
Clinical Translation
Future work must address pharmacokinetic challenges, such as poor blood-brain barrier penetration. Nanoparticle delivery systems are under investigation .
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